8-((2-Phthalimidoethyl)oxy)thiochroman
Description
8-((2-Phthalimidoethyl)oxy)thiochroman is a thiochroman derivative featuring a benzothiopyran core substituted with a phthalimidoethyloxy group at the 8-position. The phthalimido moiety introduces a rigid, planar structure that may enhance binding affinity to biological targets through π-π interactions or hydrogen bonding. Thiochromans, sulfur-containing analogs of chromones, are recognized for their diverse bioactivities, including antifungal, antiparasitic, and kinase-inhibitory properties . This compound’s synthesis likely involves nucleophilic substitution or cyclization reactions, as seen in related thiochroman derivatives .
Properties
CAS No. |
153804-50-3 |
|---|---|
Molecular Formula |
C19H17NO3S |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-[2-(3,4-dihydro-2H-thiochromen-8-yloxy)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H17NO3S/c21-18-14-7-1-2-8-15(14)19(22)20(18)10-11-23-16-9-3-5-13-6-4-12-24-17(13)16/h1-3,5,7-9H,4,6,10-12H2 |
InChI Key |
VQZODWZMFPKNSJ-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=CC=C2)OCCN3C(=O)C4=CC=CC=C4C3=O)SC1 |
Canonical SMILES |
C1CC2=C(C(=CC=C2)OCCN3C(=O)C4=CC=CC=C4C3=O)SC1 |
Other CAS No. |
153804-50-3 |
Synonyms |
2-(2-thiochroman-8-yloxyethyl)isoindole-1,3-dione |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs in the Thiochroman Series
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Chain Length: The ethyl chain in 8-((2-Phthalimidoethyl)oxy)thiochroman (vs.
- Fluorine Substitution : Fluorine in MSC2360844/588 enhances kinase inhibition but reduces selectivity for PI3Kδ over β isoforms . The absence of fluorine in the target compound may shift its selectivity profile.
- Pharmacological Moieties : Unlike CH4986399 (a selective estrogen receptor downregulator), the phthalimido group in the target compound lacks steroidal features, suggesting a distinct mechanism of action .
Table 2: Bioactivity Profiles of Selected Thiochroman Derivatives
Key Findings :
- Antiparasitic Activity : Thiochroman-hydrazone hybrids exhibit potent leishmanicidal effects via protease inhibition . The phthalimido group in the target compound may lack this mechanism but could interact with other parasitic targets.
- Antifungal Activity : Substituents like pyrrolidin-1-yl (in ) are critical for antifungal efficacy. The phthalimidoethyloxy group may offer alternative binding modes against fungal enzymes.
- Kinase Inhibition : Fluorine and morpholinyl groups in MSC2360844/588 drive PI3Kδ potency . The target compound’s phthalimido group could compete for ATP-binding pockets in kinases but with uncharacterized specificity.
Physicochemical and Pharmacokinetic (PK) Properties
Table 3: Comparative Physicochemical Data
Key Insights :
- Metabolism : The phthalimido group may increase susceptibility to amidase cleavage or CYP450 metabolism, necessitating structural optimization for PK improvements.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
